![molecular formula C20H19N3O4 B2880110 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide CAS No. 851407-78-8](/img/structure/B2880110.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in medicinal chemistry research . Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The reaction of 4-hydroxy-2(1H)-quinolinones with excessive bromine in acetic acid affords N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide .Scientific Research Applications
1. Inhibition of Nuclear Factor-κB (NF-κB) DNA Binding The compound has been found to inhibit the DNA binding of NF-κB . NF-κB is a transcription factor that regulates the expression of proteins playing key roles in immunity and inflammation . Therefore, this compound could potentially be used in the treatment of diseases such as cancers and chronic inflammatory diseases .
2. Synthesis of New Analogs of the Endogenous Hormone Melatonin The compound’s structure suggests that it could be used in the synthesis of new analogs of the endogenous hormone melatonin . Melatonin plays a central role in the regulation of circadian rhythms in mammals, including humans . It also affects the activities of immune, cardiovascular, and reproductive systems . Therefore, this compound could potentially be used in the development of drugs with antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .
3. Development of New Compounds with Neuroprotective Properties The compound’s structure and its potential use in the synthesis of melatonin analogs suggest that it could be used in the development of new compounds with neuroprotective properties . Neuroprotective compounds can protect nerve cells against damage, degeneration, or impairment of function, and they are used in the treatment of neurodegenerative diseases .
4. Development of New Compounds with Antioxidant Properties Given the potential use of this compound in the synthesis of melatonin analogs, it could also be used in the development of new compounds with antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Industrial Chemistry
Quinoline motifs, such as the one present in this compound, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, this compound could potentially be used in various industrial applications.
Mechanism of Action
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-7-8-14-11-15(19(24)22-18(14)13(12)2)9-10-21-20(25)16-5-3-4-6-17(16)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWTPZHEBDTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
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